The synthesis of 1-[2-(2-Hydroxyethylamino)-benzoimidazol-1-yl]-3,3-dimethyl-butan-2-one hydrobromide typically involves several steps:
These synthetic routes highlight the versatility of benzimidazole derivatives in organic synthesis.
The molecular structure of 1-[2-(2-Hydroxyethylamino)-benzoimidazol-1-yl]-3,3-dimethyl-butan-2-one hydrobromide can be represented using various structural formulas:
InChI=1S/C15H21N3O2.BrH/c1-15(2,3)13(20)10-18-12-7-5-4-6-11(12)17-14(18)16-8-9-19;/h4-7,19H,8-10H2,1-3H3,(H,16,17);1H
CC(C)(C)C(=O)CN1C2=CC=CC=C2N=C1NCCO.Br
These representations provide insight into the connectivity of atoms within the molecule. The presence of multiple functional groups contributes to its potential reactivity and biological activity .
The compound can participate in various chemical reactions due to its functional groups:
These reactions underline the compound's utility in synthetic organic chemistry and medicinal applications.
The mechanism of action for 1-[2-(2-Hydroxyethylamino)-benzoimidazol-1-yl]-3,3-dimethyl-butan-2-one hydrobromide is not extensively documented but may involve:
Research into similar compounds suggests that they may exhibit antitumor or antimicrobial activities through these mechanisms .
The physical properties of 1-[2-(2-Hydroxyethylamino)-benzoimidazol-1-yl]-3,3-dimethyl-butan-2-one hydrobromide include:
Chemical properties include:
These properties are critical for understanding how the compound behaves under different conditions and its suitability for various applications.
This compound has potential applications in several scientific fields:
CAS No.: 80181-31-3
CAS No.: 92321-29-4
CAS No.: 7306-96-9
CAS No.: 14269-75-1
CAS No.: 636-57-7
CAS No.: